

Moesin: A Comprehensive Technical Guide to its Binding Partners and Interactome

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Compound of Interest

Compound Name: *moesin*

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Introduction

Moesin, a member of the Ezrin-Radixin-**Moesin** (ERM) family of proteins, is a crucial regulator of cell adhesion, migration, and signaling.[1] Encoded by the MSN gene, **moesin** functions as a linker protein, connecting the actin cytoskeleton to the plasma membrane.[2] This activity is fundamental to a variety of cellular processes, including the formation of microvilli, cell-cell recognition, and the transduction of extracellular signals.[2][3] The diverse functions of **moesin** are dictated by its interactions with a wide array of binding partners. This technical guide provides an in-depth overview of the **moesin** interactome, presenting quantitative data, detailed experimental protocols for studying these interactions, and visualizations of key signaling pathways.

Moesin Structure and Activation

ERM proteins, including **moesin**, share a conserved domain structure consisting of an N-terminal FERM (Four-point-one, Ezrin, Radixin, **Moesin**) domain, a central α -helical domain, and a C-terminal tail domain that contains an F-actin binding site.[4] In its inactive state, **moesin** exists in a closed conformation due to an intramolecular interaction between the FERM and C-terminal domains, which masks the binding sites for its partners.[3]

Activation of **moesin** is a multi-step process. It is initiated by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane, which is a prerequisite for subsequent

conformational changes.[5][6] This is followed by phosphorylation of a conserved threonine residue (T558) in the C-terminal domain, which stabilizes the open and active conformation of the protein.[7] This activation exposes the binding sites within the FERM and C-terminal domains, allowing **moesin** to interact with its various partners at the cell cortex and within the nucleus.[3][8]

Moesin Binding Partners: A Quantitative Overview

Moesin interacts with a diverse set of proteins, including transmembrane receptors, cytoskeletal components, and nuclear factors. The following tables summarize the known binding partners of **moesin**, along with available quantitative data on their interactions.

Binding Partner Category	Binding Partner	Binding Domain/Residue on Moesin	Dissociation Constant (Kd)	Experimental Method	Reference
Cytoskeletal Proteins	F-actin	C-terminal domain	-	Blot overlay assay	[9]
Microtubules	FERM domain (K212, K213)	~1.9 μ M	Microtubule cosedimentation assay	[10]	
Transmembrane Proteins	CD43	FERM domain	-	Yeast two-hybrid, Immunoprecipitation	[2]
CD44	FERM domain	9.3 \pm 1.6 nM (in vitro, low ionic strength), 9.3 \pm 4.8 nM (in the presence of 4,5-PIP2)	In vitro binding assay	[11]	
ICAM-2	FERM domain	-	Yeast two-hybrid	[2]	
ICAM-3	FERM domain	-	Immunoprecipitation, GST pull-down	[2][12]	
VCAM-1	-	-	Yeast two-hybrid	[2]	
Podoplanin (PDPN)	-	-	Immunoprecipitation	[13]	
L-selectin (CD62L)	N-terminal domain	-	-	[14]	

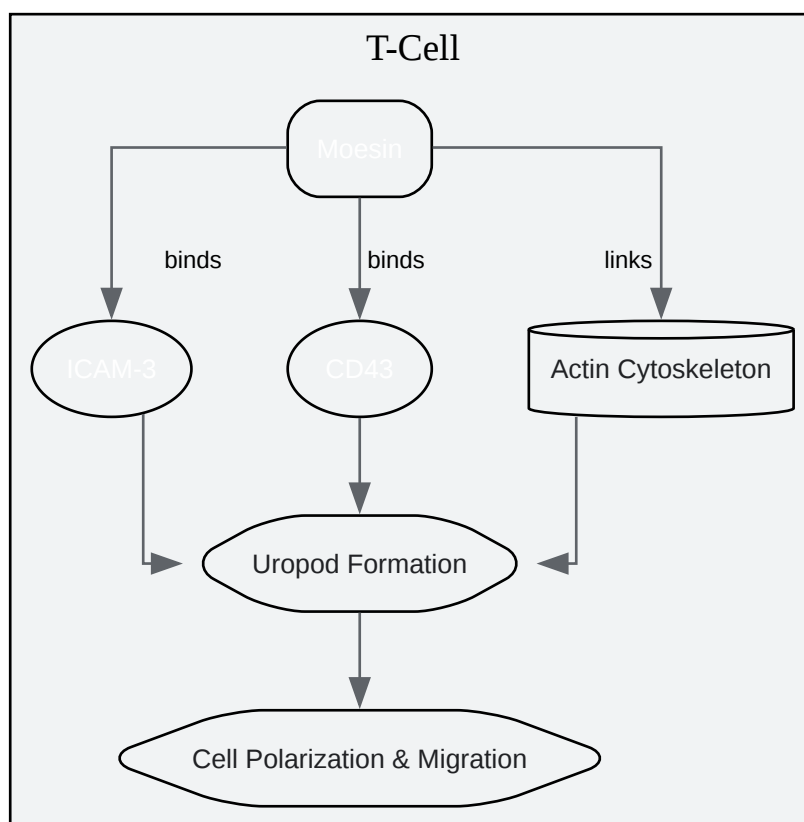
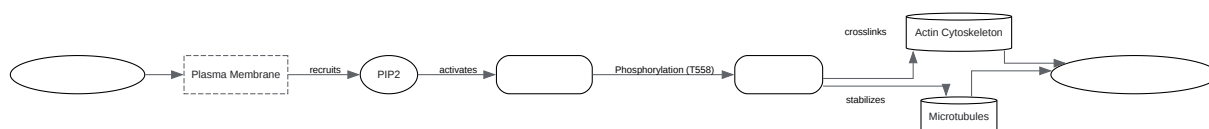
Scaffolding & Adaptor Proteins	EBP50 (NHERF1)	FERM domain	-	Yeast two-hybrid, Pull-down assay	[2] [6]
Neutrophil cytosolic factor 1 (NCF1)	-	-	Yeast two-hybrid	[2]	
Neutrophil cytosolic factor 4 (NCF4)	-	-	Yeast two-hybrid	[2]	
Nuclear Proteins	Med15	FERM domain	-	In vitro pull-down, Split YFP	[8]
Med6	-	-	Split YFP	[8]	
Heat shock factor (Hsf)	-	-	Co-immunoprecipitation	[15]	
Lipids	Phosphatidylinositol 4,5-bisphosphate (PIP2)	FERM domain (POCKET: K63, K278; PATCH: K253/K254, K262/K263)	3.2 ± 0.7 μM	Fluorescence quenching	[16]
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)	-	-	Cosedimentation assay	[16]	

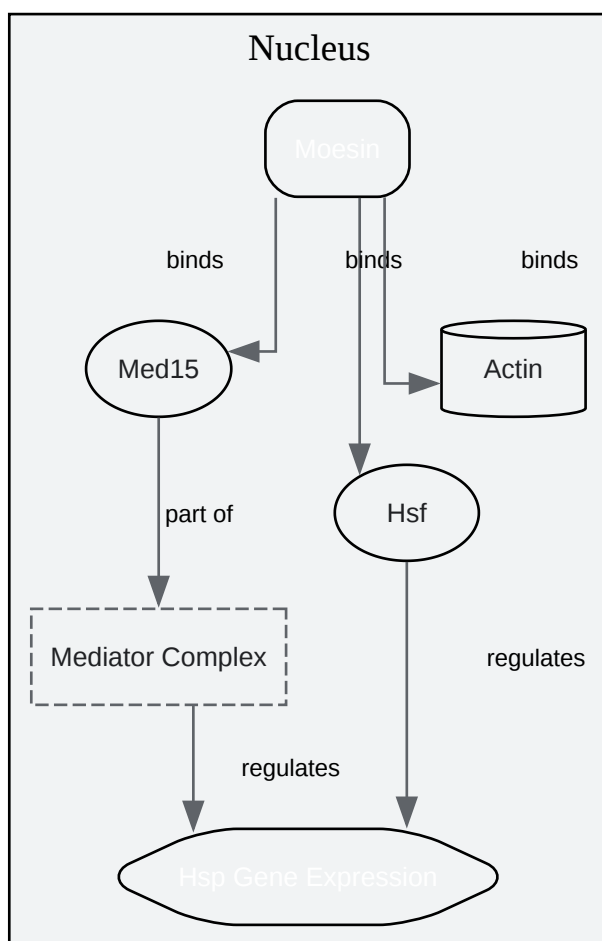
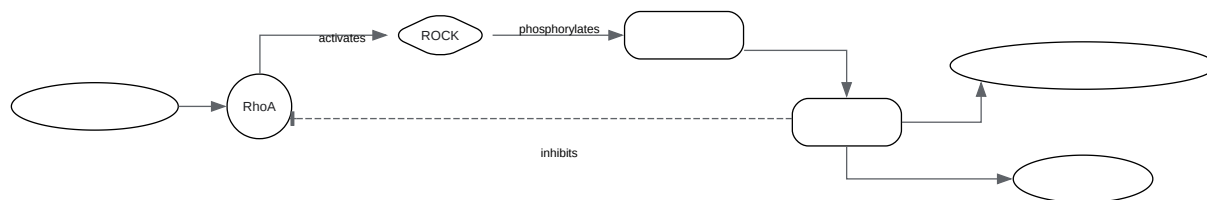
Key Signaling Pathways Involving Moesin

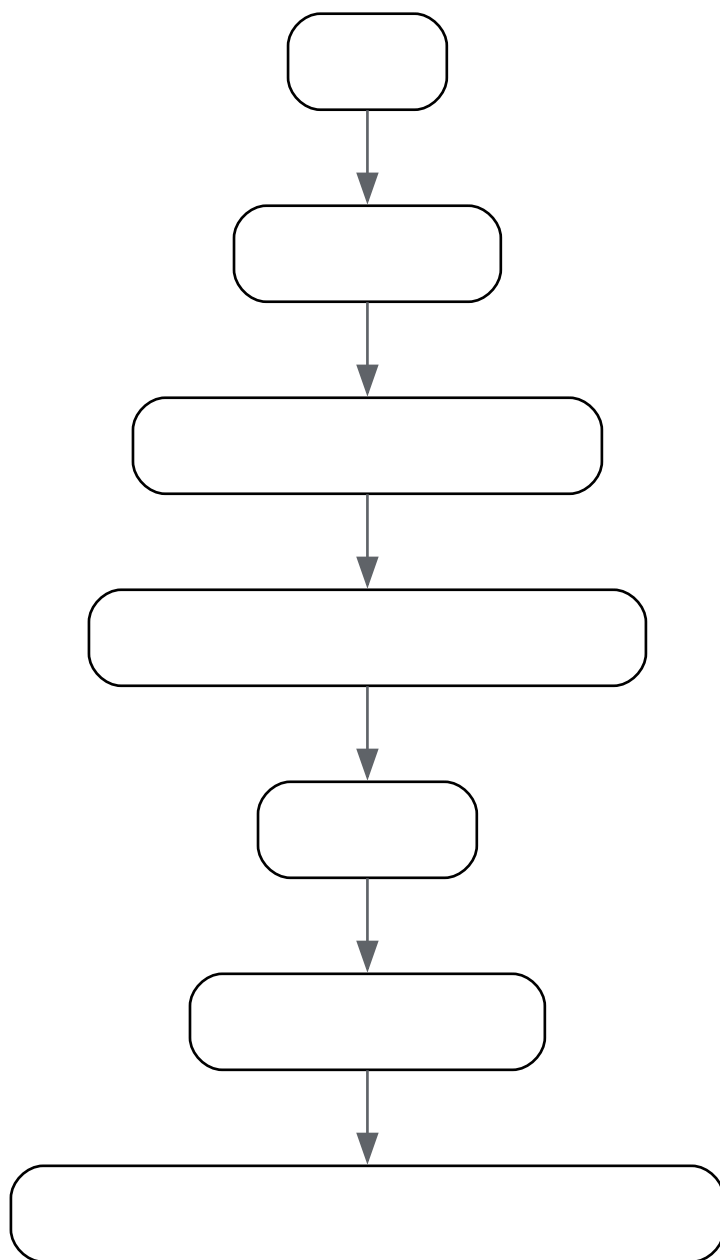
Moesin is a critical scaffolding protein that integrates signals from the plasma membrane to the actin cytoskeleton, influencing a variety of cellular functions.[17]

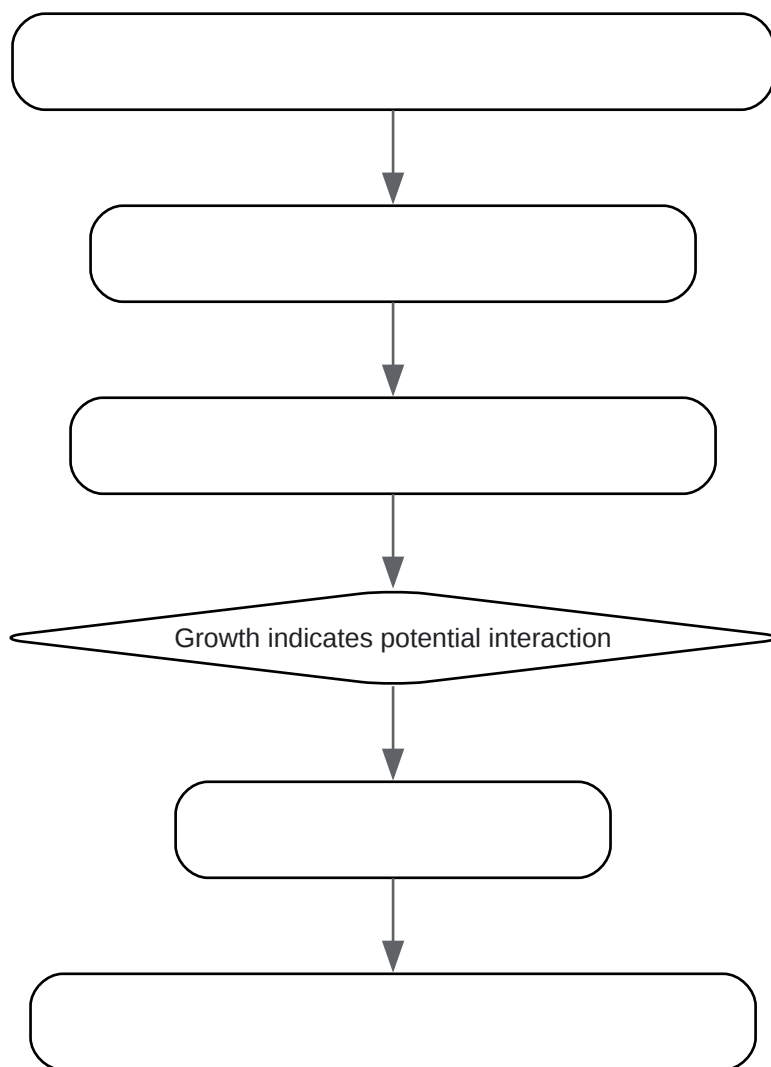
Regulation of Cytoskeletal Dynamics and Cell Morphology

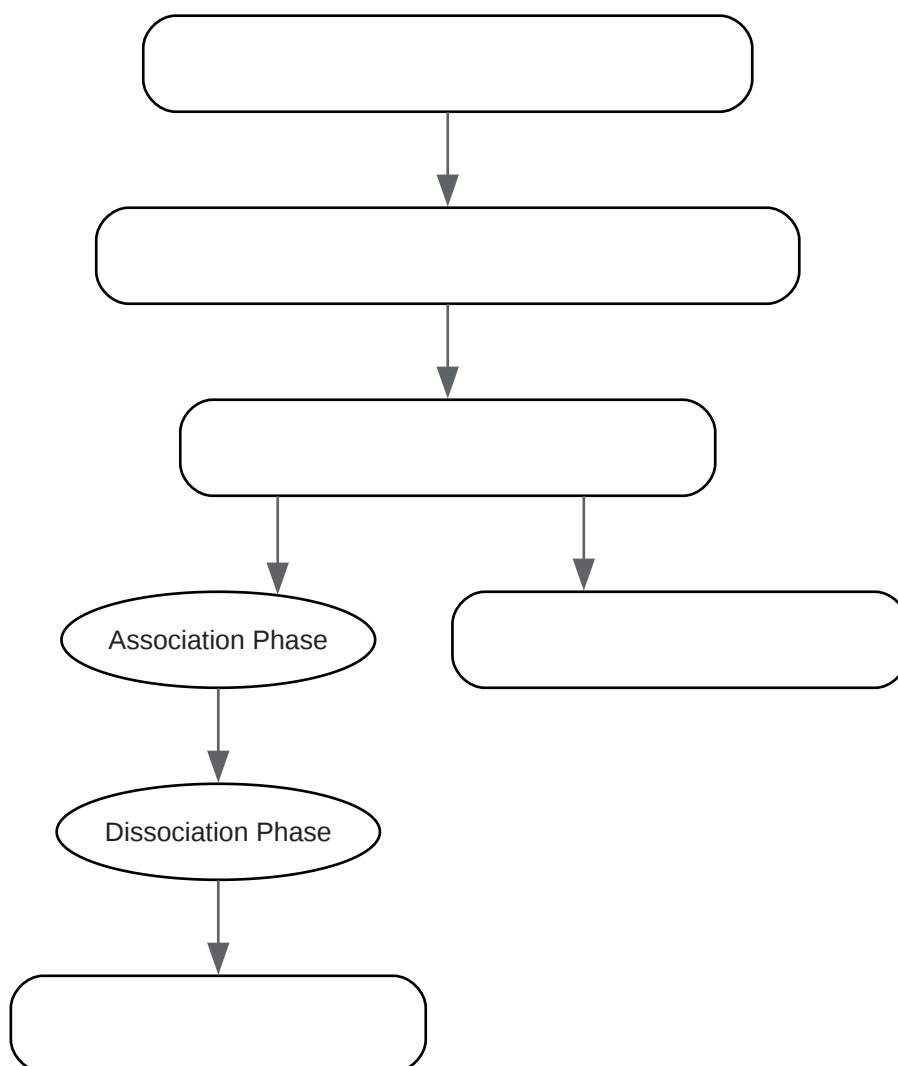
As a primary function, activated **moesin** crosslinks F-actin to the plasma membrane, thereby regulating cell shape, adhesion, and motility.[2] This is crucial for the formation of specialized membrane structures such as microvilli and filopodia. **Moesin's** interaction with microtubules further contributes to the stability of the cell cortex.[10]











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